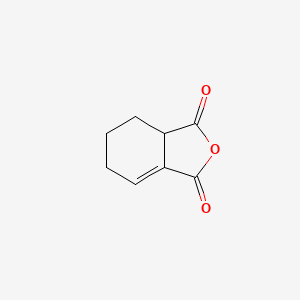

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione

Descripción general

Descripción

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as 1,3-Isobenzofurandione, 3a,4,5,6-tetrahydro- and 1,4,5,6-Tetrahydrophthalic anhydride . This compound is characterized by its benzofuran ring structure, which is a fused ring system consisting of a benzene ring and a furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid. The reaction mixture is heated under reflux for four hours, and then concentrated under reduced pressure to yield the desired product as a semi-solid.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

-

Reagents : Ozonolysis or KMnO₄ under acidic conditions.

-

Products : Ring-opening to form dicarboxylic acids or keto-acids .

Reduction Reactions

Reduction targets the carbonyl groups, leading to alcohol or hydrocarbon derivatives:

-

Reagents : LiAlH₄ or NaBH₄ (for partial reduction), H₂/Pd (for full reduction).

-

Products :

| Reduction Type | Reagent | Product |

|---|---|---|

| Partial | NaBH₄ | Diol derivative |

| Complete | H₂/Pd | Saturated bicyclic hydrocarbon |

Nucleophilic Addition

The electron-deficient carbonyl carbons are susceptible to nucleophilic attack:

-

Reagents : Amines, alcohols, or Grignard reagents.

-

Products :

Example Reaction :

Cycloaddition and Ring-Opening

The conjugated dienophile system participates in Diels-Alder reactions:

Mechanism :

Condensation Reactions

The dione acts as a substrate in condensation reactions to form heterocycles:

Comparative Reactivity

A comparison with structurally similar diones highlights unique features:

| Compound | Key Reaction | Product |

|---|---|---|

| Tetrahydrophthalic anhydride | Hydrolysis | Dicarboxylic acid |

| This compound | Diels-Alder | Hexacyclic adduct |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of cell cycle progression and the activation of caspases .

| Study | Compound Derivative | Cancer Type | Mechanism |

|---|---|---|---|

| 5-Bromo derivative | Breast cancer | Induces apoptosis via caspase activation | |

| 4-Chloro derivative | Lung cancer | Inhibits cell proliferation |

2. Anti-inflammatory Effects

Another application is in the treatment of inflammatory diseases. Compounds based on this structure have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for therapies targeting conditions such as rheumatoid arthritis .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it displays effective inhibition against both Gram-positive and Gram-negative bacteria .

Material Science Applications

1. Polymer Chemistry

this compound is utilized as a building block in the synthesis of polycarboxylic acid resins and epoxy resins. These materials are important for coatings and adhesives due to their excellent mechanical properties and thermal stability .

| Application | Material Type | Properties |

|---|---|---|

| Coatings | Polycarboxylic acid | High adhesion and durability |

| Adhesives | Epoxy resins | Strong bonding capabilities |

2. Synthesis of Fine Chemicals

The compound serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to novel compounds with tailored properties .

Case Studies

Case Study 1: Anticancer Research

A recent study explored the anticancer effects of a series of derivatives based on this compound. The results indicated that certain halogenated derivatives exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to non-halogenated analogs.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of epoxy resins incorporating this compound. The resulting materials showed improved thermal stability and mechanical performance compared to conventional epoxy systems.

Mecanismo De Acción

The mechanism of action of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparación Con Compuestos Similares

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione is unique in its structure and properties compared to similar compounds. Some similar compounds include:

5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione: This compound has additional methyl groups, which can alter its chemical properties and reactivity.

3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: The presence of a methyl group at the 3a position distinguishes it from the parent compound.

These similar compounds highlight the structural diversity within the benzofuran family and the potential for varied applications and reactivity.

Actividad Biológica

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione , also known as Tetrahydromethylphthalic anhydride , is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (3aR,4R)-4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

- Molecular Formula : C₉H₈O₃

- Melting Point : 38-41 °C

This compound features a bicyclic structure that contributes to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by MDPI demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 32 to 128 µg/mL.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

| Derivative C | 128 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in a reduction of cell viability in A431 human epidermoid carcinoma cells and HT29 colon cancer cells.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a controlled experiment:

- Cell Lines Used : A431 and HT29

- Concentration Range : 0–100 µM

- Observation Period : 48 hours

- Results : IC50 values were found to be approximately 45 µM for A431 cells and 60 µM for HT29 cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors involved in cellular pathways related to inflammation and cancer progression. Studies suggest that it may interact with the apoptotic pathway by modulating caspase activity.

Pharmacokinetics and Biotransformation

Research into the pharmacokinetics of this compound indicates that it undergoes biotransformation primarily in the liver. The metabolism leads to several metabolites that may also exhibit biological activity.

Table 2: Summary of Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Widely distributed |

| Metabolism | Hepatic metabolism |

| Elimination Half-Life | Approximately 4 hours |

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also requires careful evaluation for safety. Acute toxicity studies indicate a median lethal dose (LD50) greater than 2000 mg/kg in animal models.

Propiedades

IUPAC Name |

3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h3,6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQCWWUXBWHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536776 | |

| Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-57-1 | |

| Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.